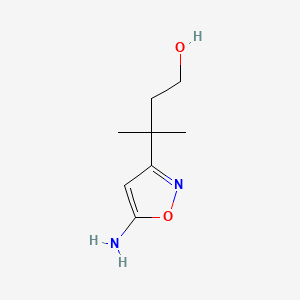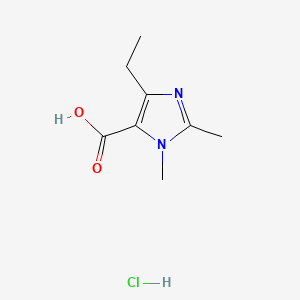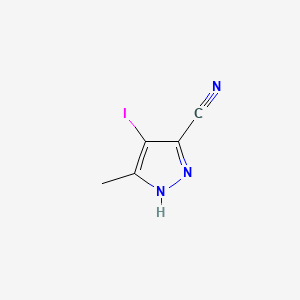
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol, also known as 3-AOMB, is a synthetic derivative of the naturally occurring amino acid L-tryptophan. It is a non-selective agonist of the serotonin 5-HT2A receptor and has been studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. 3-AOMB has a unique mechanism of action and has been found to be more potent than other serotonin 5-HT2A agonists.
Aplicaciones Científicas De Investigación
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied as a potential treatment for Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been studied as a potential neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases.
Mecanismo De Acción
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is a non-selective agonist of the serotonin 5-HT2A receptor. It binds to the 5-HT2A receptor and activates it, leading to a cascade of biochemical and physiological effects. Activation of the 5-HT2A receptor leads to increased levels of serotonin in the brain, which has been linked to improved mood and reduced anxiety.
Biochemical and Physiological Effects
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been found to have a number of biochemical and physiological effects. It has been found to increase levels of serotonin in the brain, which has been linked to improved mood and reduced anxiety. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been found to increase levels of dopamine and norepinephrine, which may have positive effects on cognitive performance. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has several advantages for use in laboratory experiments. It is a non-selective agonist of the serotonin 5-HT2A receptor, which makes it an ideal agent for studying the effects of serotonin on behavior and physiology. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is relatively easy to synthesize and is stable in a variety of solvents. However, there are some limitations to the use of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol in laboratory experiments. It has a short half-life in vivo, which means that it must be administered multiple times in order to maintain its effects. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been found to have some toxic side effects, such as nausea and vomiting, when administered in high doses.
Direcciones Futuras
There are several potential future directions for 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol. It could be studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. It could also be studied as a potential treatment for Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol could be studied as a potential neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases. Finally, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol could be studied as a potential treatment for drug addiction, as it has been found to have some effects on the reward pathways in the brain.
Métodos De Síntesis
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol can be synthesized from L-tryptophan using a two-step procedure. The first step involves the formation of a Schiff base intermediate by reacting L-tryptophan with formaldehyde in the presence of a base such as sodium hydroxide. The second step involves the deprotonation of the Schiff base intermediate to form 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol. This reaction is typically performed in an organic solvent such as dimethylformamide (DMF).
Propiedades
IUPAC Name |
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3-4-11)6-5-7(9)12-10-6/h5,11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXDHCVOBXGOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=NOC(=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)



![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)

![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)
![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)

![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)